molecular formula C₂₇H₃₂N₄O₈S B1146854 Mirabegron N-glucuronide CAS No. 1365244-68-3

Mirabegron N-glucuronide

カタログ番号: B1146854
CAS番号: 1365244-68-3
分子量: 572.63
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mirabegron N-glucuronide is a metabolite of mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder and neurogenic detrusor overactivity. This compound is formed through the glucuronidation process, where mirabegron undergoes conjugation with glucuronic acid, facilitated by uridine 5’-diphosphate-glucuronosyltransferase enzymes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mirabegron N-glucuronide involves the enzymatic reaction of mirabegron with uridine 5’-diphosphate-glucuronic acid. This reaction is typically carried out in the presence of human liver microsomes or recombinant human uridine 5’-diphosphate-glucuronosyltransferase enzymes, such as UGT1A3 and UGT1A8 . The reaction conditions include a buffer solution (pH 7.5), magnesium chloride, and alamethicin, with the reaction mixture incubated at 37°C for a specified duration .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures efficient production. The process involves the purification of the product using chromatographic techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions: Mirabegron N-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to the nitrogen atom of mirabegron, forming the N-glucuronide metabolite .

Common Reagents and Conditions:

Major Products: The primary product of this reaction is this compound, with minor by-products including other glucuronide conjugates such as mirabegron O-glucuronide and carbamoyl-glucuronide .

科学的研究の応用

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Mirabegron N-glucuronide is crucial for understanding its efficacy and safety. Research indicates that mirabegron is primarily eliminated through hepatic metabolism, with glucuronidation being a key pathway. Specifically, the UGT isoforms involved in this process include UGT2B7, UGT2B4, and UGT1A9 . The formation of this compound affects the overall pharmacological activity of mirabegron, as it is less potent than the parent compound but plays a role in its clearance from the body.

Overactive Bladder Management

This compound's primary application lies in the management of overactive bladder. Clinical studies have demonstrated that mirabegron significantly reduces urinary frequency and urgency compared to placebo . The metabolite's role in this context may involve modulating the pharmacological effects of mirabegron through its influence on receptor activation and metabolic clearance.

Drug Interactions

Understanding the interactions between this compound and other medications is essential for optimizing treatment regimens. Studies have shown that certain drugs can affect the metabolism of mirabegron, potentially altering the levels of its glucuronidated metabolites . This knowledge is vital for clinicians when prescribing treatments for patients who may be taking multiple medications.

Geriatric Considerations

Given that overactive bladder often affects older adults, research into this compound's effects in geriatric populations is particularly relevant. Older patients may exhibit different pharmacokinetic profiles due to age-related physiological changes, which could impact the efficacy and safety of mirabegron therapy .

Case Study 1: Efficacy in Geriatric Patients

A study involving elderly patients with overactive bladder demonstrated that those treated with mirabegron experienced significant improvements in urinary symptoms compared to those receiving antimuscarinic agents. The findings suggested that this compound could contribute to a favorable safety profile due to reduced anticholinergic side effects .

Case Study 2: Drug Interaction Analysis

In a clinical trial assessing drug interactions, researchers found that co-administration of certain CYP inhibitors led to increased levels of this compound. This observation underscores the importance of monitoring potential drug-drug interactions when prescribing mirabegron alongside other medications .

生物活性

Mirabegron N-glucuronide is a significant metabolite of mirabegron, a selective beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder (OAB). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Overview of Mirabegron and Its Metabolism

Mirabegron is known for its ability to relax the detrusor muscle of the bladder, thereby increasing bladder capacity and reducing urgency and frequency of urination. It is primarily metabolized through various pathways, including glucuronidation, which leads to several metabolites, including this compound (M14) and others like O-glucuronide (M11) and carbamoyl-glucuronide (M13) .

Metabolic Pathways

The metabolic pathways for mirabegron include:

  • Oxidative Metabolism : Involves enzymes such as CYP3A4 and CYP2D6.
  • Glucuronidation : Primarily mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, UGT1A3, and UGT1A8 .

This compound acts as a metabolite with reduced potency compared to the parent compound. Studies indicate that while it retains some activity at beta-3 adrenergic receptors, it is approximately 1000 times less potent than mirabegron itself . This diminished potency suggests that while it may contribute to overall pharmacological effects, it is unlikely to be responsible for the primary therapeutic actions observed with mirabegron.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Following oral administration, mirabegron undergoes extensive first-pass metabolism resulting in various metabolites in circulation.
  • Elimination : Approximately 55% of the administered dose is recovered in urine, with significant portions as metabolites .

Clinical Studies

  • Study on Urinary Bladder Function : Clinical trials have demonstrated that mirabegron significantly increases functional bladder capacity in patients with OAB. Although this compound's contribution was not isolated in these studies, its presence as a metabolite indicates a role in the drug's overall efficacy .
  • Metabolite Activity Assessment : In vitro studies assessing the activity of various metabolites showed that while M11 (O-glucuronide) exhibited some receptor activity, M14 (N-glucuronide) did not significantly activate beta receptors, reinforcing its role as a less active metabolite .

Comparative Analysis of Metabolites

MetabolitePotency Relative to MirabegronPrimary UGT EnzymeActivity at β3 Receptors
Mirabegron1x (parent compound)-High
M11 (O-glucuronide)~0.001xUGT2B7Moderate
M13 (Carbamoyl)~0.001xUGT1A3Low
M14 (N-glucuronide)~0.000001xUGT1A8Negligible

Q & A

Basic Research Questions

Q. How is Mirabegron N-glucuronide identified and quantified in biological matrices?

this compound (M14) is identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with precursor-to-product ion transitions. For example, in plasma, N-glucuronides are distinguished from O-glucuronides (e.g., M11) via retention time differences and fragmentation patterns (e.g., m/z 418.222 for diphenhydramine N-glucuronide, analogous methods apply to mirabegron metabolites) . Quantification involves calibration curves validated for specificity, accuracy, and precision, with detection limits tailored to physiological concentrations observed in human pharmacokinetic studies .

Q. What enzymes catalyze the formation of this compound?

N-glucuronidation of mirabegron is primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms expressed in the liver, such as UGT1A4 and UGT2B7, based on structural analogies to other drugs (e.g., trifluoperazine N-glucuronide formation by UGT1A4). Enzyme kinetics studies using recombinant UGT isoforms and human liver microsomes are critical to confirm isoform specificity and catalytic efficiency .

Q. What are the major clearance pathways for mirabegron, and how does N-glucuronidation compare to other metabolic routes?

Mirabegron is cleared via multiple pathways: direct glucuronidation (55–60% of total clearance) and cytochrome P450-mediated oxidation. N-glucuronidation (M14) accounts for ~10–15% of total glucuronide metabolites, with M11 (O-glucuronide) being the predominant metabolite. Comparative studies use radiolabeled mirabegron in hepatocyte incubations or in vivo models to quantify metabolite ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s pharmacokinetics?

Discrepancies often arise from differences in enzyme expression (e.g., UGT isoforms in hepatocytes vs. whole-body metabolism). Methodological solutions include:

  • Physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro enzyme kinetics with organ-specific blood flow rates.
  • Transgenic animal models (e.g., humanized UGT mice) to isolate isoform contributions.
  • Clinical microdosing studies with stable isotope-labeled mirabegron to track metabolite formation in real-time .

Q. What experimental designs are optimal for assessing this compound’s role in drug-drug interactions (DDIs)?

Key approaches include:

  • Dual-probe assays : Co-incubate mirabegron with known UGT inhibitors (e.g., hecogenin for UGT1A4) in human hepatocytes to quantify inhibition constants (Ki).
  • Cocktail studies : Administer mirabegron alongside probe substrates for major UGTs/CYPs in healthy volunteers, monitoring metabolite ratios via LC-MS/MS.
  • Population pharmacokinetic analyses in cohorts taking concomitant medications to identify covariates affecting N-glucuronide exposure .

Q. How does this compound’s stability impact its pharmacological activity and safety profile?

N-glucuronide stability is assessed under varying pH, temperature, and light conditions using accelerated stability testing. For example, photo-stability studies under ICH guidelines (e.g., 1.2 million lux hours) evaluate degradation products. Stability data inform storage conditions for clinical samples and relevance to bioavailability (e.g., enterohepatic recirculation of labile glucuronides) .

Q. What methodological gaps exist in linking this compound levels to clinical outcomes (e.g., efficacy or adverse effects)?

Current limitations include:

  • Sparse biomarker data : Most trials measure parent drug levels, not metabolites.
  • Causality challenges : Use Mendelian randomization or pharmacogenomic studies (e.g., UGT polymorphism carriers) to correlate N-glucuronide exposure with endpoints like HbA1c reduction or hypertension risk .
  • Tissue-specific analyses : Microdialysis or biopsy-based methods to assess N-glucuronide concentrations in target tissues (e.g., adipose or bladder) .

Q. Methodological Considerations Table

Research Aspect Recommended Techniques Key Evidence
Metabolite IdentificationLC-MS/MS with MRM transitions, isotopic labeling
Enzyme KineticsRecombinant UGTs, hepatocyte incubations
Clinical SafetyPropensity score-matched cohort studies
Stability TestingICH-compliant photo/thermal stress assays
DDI AssessmentCocktail studies, PBPK modeling

特性

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]amino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8S/c32-19(16-4-2-1-3-5-16)13-28-11-10-15-6-8-17(9-7-15)29-20(33)12-18-14-40-27(30-18)31-25-23(36)21(34)22(35)24(39-25)26(37)38/h1-9,14,19,21-25,28,32,34-36H,10-13H2,(H,29,33)(H,30,31)(H,37,38)/t19-,21-,22-,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQVFLMYXJIJCA-ZEJZDXSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365244-68-3
Record name Mirabegron N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRABEGRON N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y8XEI3LHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。